molecular formula C16H13N3O B4496626 Benzamide, 4-(4-quinolinylamino)-

Benzamide, 4-(4-quinolinylamino)-

Cat. No.: B4496626
M. Wt: 263.29 g/mol
InChI Key: JATPGYFKYDQOAL-UHFFFAOYSA-N
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Description

Benzamide, 4-(4-quinolinylamino)- is a compound that features a benzamide moiety linked to a quinoline ring through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 4-(4-quinolinylamino)- typically involves the condensation of 4-aminoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis and phase-transfer catalysis are commonly used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(4-quinolinylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinoline derivatives, substituted benzamides, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide, 4-(4-quinolinylamino)- involves its interaction with specific molecular targets such as RNA-dependent RNA polymerase. This interaction inhibits the replication of certain viruses, making it a promising candidate for antiviral therapies . The compound also exhibits binding affinity to various enzymes, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-(4-quinolinylamino)- is unique due to its combined benzamide and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

4-(quinolin-4-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16(20)11-5-7-12(8-6-11)19-15-9-10-18-14-4-2-1-3-13(14)15/h1-10H,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPGYFKYDQOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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